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7-Azaspiro[3.5]nonan-6-one

Cat. No.: B2704510
CAS No.: 2344685-49-8
M. Wt: 139.198
InChI Key: QGYZVUSLLNTMHW-UHFFFAOYSA-N
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Description

Contextualization of Spirocyclic Systems in Organic Chemistry and Medicinal Chemistry

Spirocycles are chemical compounds in which two rings are connected through a single common atom, known as the spiro atom. bldpharm.comtandfonline.comwikipedia.org In recent years, there has been a significant surge in the use of spirocyclic scaffolds in medicinal chemistry, driven by a move away from flat, two-dimensional molecules towards more complex, three-dimensional structures. bldpharm.comnih.govacs.org This shift is due to the recognition that the three-dimensional nature of spirocycles allows for a more precise interaction with the complex 3D binding sites of biological targets like proteins and enzymes. tandfonline.com

A key advantage of incorporating spirocyclic systems into drug candidates is the increase in the fraction of sp³ hybridized carbons (Fsp³). bldpharm.com A higher Fsp³ value, which indicates greater three-dimensionality, has been correlated with an increased probability of success in clinical development. bldpharm.com Furthermore, the introduction of a spirocyclic core can favorably modulate crucial physicochemical properties of a molecule, including its water solubility, lipophilicity (logP), and metabolic stability. bldpharm.comtandfonline.comresearchgate.net The rigid nature of these scaffolds also reduces the conformational flexibility of a molecule, which can lead to improved binding affinity and selectivity for its intended target by minimizing the entropic penalty upon binding. nih.govnih.gov

The Unique Conformational and Structural Attributes of Spirocyclic Azanonane Architectures

The six-membered piperidinone ring is expected to adopt a stable, chair-like conformation to minimize steric strain. vulcanchem.com The presence of the nitrogen atom within this ring (making it a lactam, a cyclic amide) introduces a polar functional group capable of acting as a hydrogen bond donor and acceptor. cymitquimica.com This feature can significantly influence the molecule's interactions with biological targets and its solubility properties. The conformational preferences of such spirocyclic systems can be determined through advanced analytical techniques like Nuclear Overhauser Effect (nOe) spectroscopy and are often supported by computational modeling. nih.gov

Historical Perspective and Evolution of Research on Spirocyclic Azanonanes

Spirocyclic motifs have been featured in drug molecules for over half a century. tandfonline.com Early examples of spirocyclic drugs, however, often did not possess additional stereocenters at the spiro atom. tandfonline.com A notable class of nitrogen-containing spirocycles is the azaspiroketones, also known as azapirones, which includes established central nervous system (CNS) therapeutic agents like buspirone (B1668070) and tandospirone. google.comgoogle.com

The broader field of complex azaspirocycle synthesis received a major impetus from the total synthesis of marine natural products. Research efforts targeting alkaloids like halichlorine and pinnaic acid, which feature a 6-azaspiro[4.5]decane core, have been ongoing since the late 1990s. nih.govresearchgate.net These challenging synthetic campaigns have led to the development of numerous innovative strategies for constructing complex azaspirocyclic frameworks and have solidified the importance of this structural class in organic chemistry. nih.govresearchgate.net

Rationale for Academic Investigation of the 7-Azaspiro[3.5]nonan-6-one Core

The academic and industrial interest in the this compound core is multifaceted. A primary driver for its investigation is its demonstrated potential in medicinal chemistry. Specifically, derivatives of the 7-azaspiro[3.5]nonane scaffold have been identified as a novel class of potent G-protein coupled receptor 119 (GPR119) agonists, which are being explored for the treatment of type 2 diabetes. nih.gov

Beyond this specific application, the this compound structure represents a novel area of chemical space. nih.gov The unique fusion of a cyclobutane (B1203170) ring with a piperidinone ring offers a structurally distinct scaffold that is attractive for building diverse molecular libraries. cymitquimica.com As a versatile building block, the core can be readily modified at the nitrogen atom or other positions, enabling the synthesis of a wide range of derivatives for screening against various biological targets. vulcanchem.comlookchem.com

Overview of Current Research Landscape and Key Challenges in Azaspiroketone Chemistry

The current research landscape for azaspiroketones, including this compound, is focused on two main areas: the development of efficient synthetic methods and the biological evaluation of novel derivatives. nih.govacs.org Modern synthetic efforts are geared towards creating these complex molecules through elegant and efficient strategies such as domino reactions, acs.orgacs.org cycloadditions, nih.gov and transition metal-catalyzed cyclizations. acs.org A paramount goal in this research is the control of stereochemistry, as the specific three-dimensional arrangement of atoms is often critical for biological activity. acs.orgacs.org

Despite recent advances, the synthesis of azaspiroketones presents several key challenges. The construction of the quaternary spiro-carbon center remains a formidable task in organic synthesis. tandfonline.comresearchgate.net Achieving high levels of stereoselectivity (both enantioselectivity and diastereoselectivity) during the synthesis is a persistent challenge that often requires sophisticated catalytic systems. acs.orgacs.orgresearchgate.net Many reported synthetic routes are hampered by multiple steps, the need for harsh reaction conditions, or the use of environmentally undesirable reagents. acs.org Consequently, a major focus of current research is the development of more step-efficient, atom-economical, and greener synthetic pathways to access these valuable molecular architectures. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B2704510 7-Azaspiro[3.5]nonan-6-one CAS No. 2344685-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azaspiro[3.5]nonan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-6-8(2-1-3-8)4-5-9-7/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYZVUSLLNTMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Azaspiro 3.5 Nonan 6 One and Its Diverse Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the 7-Azaspiro[3.5]nonan-6-one Skeleton

A retrosynthetic analysis of the this compound core reveals several strategic disconnections that provide pathways to viable synthetic routes. The primary disconnection strategies involve breaking the bonds of the piperidin-2-one ring, leading back to acyclic or monocyclic precursors.

One common approach is the disconnection of the amide bond (C-N bond) and a C-C bond of the lactam ring. This leads to a substituted cyclobutane (B1203170) precursor containing both a carboxylic acid or ester group and an amino group at the appropriate positions to facilitate subsequent cyclization. Another powerful strategy involves a [2+2] cycloaddition disconnection, which simplifies the cyclobutane ring and the adjacent lactam precursor into two separate, less complex molecules. This latter approach is particularly attractive due to the prevalence of robust cycloaddition methodologies in organic synthesis.

Key Precursors and Building Blocks for Spiro[3.5]nonane Systems

The synthesis of the this compound skeleton relies on the availability of key precursors and building blocks that can be elaborated into the target spirocycle. Based on the retrosynthetic analysis, two main categories of precursors are of paramount importance: substituted piperidines and cyclobutane derivatives.

A crucial building block for the construction of the piperidine (B6355638) portion of the spirocycle is 4-methylenepiperidine (B3104435) . This can be prepared from commercially available starting materials such as 1-benzylpiperidin-4-one through a Wittig reaction, followed by debenzylation. The exocyclic double bond of 4-methylenepiperidine serves as a versatile handle for the subsequent annulation of the cyclobutanone (B123998) ring. For many synthetic routes, the nitrogen of the piperidine is protected, often as a tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) derivative, to modulate its reactivity during the synthetic sequence.

For the formation of the four-membered ring, ketenes or ketene (B1206846) equivalents are common precursors. For instance, in a [2+2] cycloaddition strategy, a ketene can be generated in situ from an acyl chloride in the presence of a base. The choice of the acyl chloride will determine the substitution pattern on the resulting cyclobutanone ring.

Cyclization-Based Synthetic Approaches

The construction of the this compound ring system is predominantly achieved through various cyclization strategies. These can be broadly categorized into intramolecular ring-closing reactions, intermolecular annulation strategies, and more complex domino or cascade reaction sequences.

Intramolecular Ring-Closing Reactions to Form the Azaspiro[3.5]nonane System

Intramolecular cyclization is a powerful strategy that involves the formation of one of the rings of the spirocycle from a suitably functionalized acyclic or monocyclic precursor. For the synthesis of this compound, this typically involves the formation of the piperidin-2-one ring from a cyclobutane precursor that already contains the necessary functionalities.

An example of this approach would involve a cyclobutane derivative bearing a carboxylic acid or ester at one position and a protected aminoethyl side chain at another. Deprotection of the amine followed by amide bond formation, either through activation of the carboxylic acid or by heating to induce lactamization, would lead to the desired spirocyclic lactam. The stereochemistry of the substituents on the cyclobutane ring can often be controlled in the synthesis of the precursor, allowing for the diastereoselective synthesis of the final product.

Intermolecular Annulation Strategies Employing Spirocenter Formation

Intermolecular annulation strategies construct the spirocyclic system by bringing together two separate molecular fragments. A prominent example of this is the [2+2] cycloaddition reaction between a ketene and an alkene. In the context of this compound synthesis, this would involve the reaction of a ketene with a 4-methylenepiperidine derivative.

A specific example is the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, an isomer of the target compound's protected form. This synthesis utilizes the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a ketene generated in situ from trichloroacetyl chloride in the presence of a zinc-copper couple. This cycloaddition directly forms the spiro[3.5]nonane skeleton. Subsequent reductive dechlorination would yield the desired cyclobutanone ring. While this example leads to the 2-oxo isomer, a similar strategy could be envisioned for the 6-oxo isomer by employing a suitably substituted piperidine precursor.

Domino and Cascade Reaction Sequences for Multicyclic Assembly

Domino and cascade reactions offer an elegant and efficient approach to the synthesis of complex molecules like this compound by forming multiple bonds in a single synthetic operation. While specific examples for the direct synthesis of this compound are not prevalent in the literature, the principles of cascade reactions can be applied.

A hypothetical domino reaction could involve a Michael addition of a nucleophile to a suitably designed piperidine-based acceptor, which then triggers an intramolecular cyclization to form the spirocyclic system. For instance, a piperidine derivative with an α,β-unsaturated ester and a tethered nucleophile could undergo an intramolecular conjugate addition to form a cyclobutane ring annulated to the piperidine core.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active compounds. The synthesis of enantiomerically pure or diastereomerically enriched this compound derivatives can be achieved through various stereoselective strategies.

One of the most effective methods for introducing stereochemistry is through the use of chiral auxiliaries or catalysts in the key bond-forming reactions. For example, in the context of a [2+2] cycloaddition, a chiral base or a chiral Lewis acid could be employed to induce facial selectivity in the reaction between the ketene and the alkene, leading to an enantiomerically enriched spirocycle.

The Staudinger reaction, which is a [2+2] cycloaddition between a ketene and an imine to form a β-lactam, can be rendered diastereoselective. While this forms a four-membered lactam, the principles of stereocontrol can be applied to the synthesis of the six-membered lactam of this compound. For instance, the use of a chiral auxiliary on the nitrogen of the piperidine precursor can direct the approach of the ketene, leading to a diastereoselective cyclization.

Asymmetric Catalysis in Spiroketone Construction

The creation of the chiral spirocyclic core of this compound with high enantiomeric purity is a primary challenge. Asymmetric catalysis offers a powerful solution by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org Various catalytic strategies can be envisioned for the construction of this spiro-γ-lactam.

Key asymmetric catalytic transformations applicable to the synthesis of spiro-γ-lactams include:

Intramolecular C-H Amidation: Chiral catalysts, particularly those based on iridium or rhodium, can facilitate the direct intramolecular amidation of C(sp³)-H bonds. This approach is highly efficient for forming the lactam ring with excellent enantioselectivity. researchgate.net

[3+2] Cycloaddition Reactions: The stereoselective formal [3+2] cycloaddition between a 1,3-dipole and a dipolarophile is a robust method for constructing the five-membered lactam ring of the spiro-core. nih.govnih.gov Chiral metal complexes or organocatalysts can be employed to control the stereochemical outcome of the cycloaddition. acs.org

Organocatalytic Michael/Aldol (B89426) Cascades: Chiral amine or hydrogen-bond-donor organocatalysts can initiate cascade reactions to build complex spirocyclic systems. For instance, an asymmetric Michael addition followed by an intramolecular aldol condensation or lactamization can construct the this compound skeleton with multiple stereocenters controlled in a single operation. acs.orgmdpi.com

Table 1: Overview of Asymmetric Catalytic Strategies for Spiro-γ-lactam Synthesis

Catalytic Strategy Catalyst Type Key Bond Formation Typical Stereoselectivity
Intramolecular C-H Amidation researchgate.net Chiral Iridium(III) Complexes C-N (Lactam Ring) High to Excellent ee
[3+2] Cycloaddition nih.govnih.gov Lewis Acids / Organocatalysts C-C and C-N High Diastereo- and Enantioselectivity
Michael/Aldol Cascade acs.org Chiral Amines (e.g., Proline) C-C Good to High ee
Phase-Transfer Catalysis mdpi.com Chiral Quaternary Ammonium Salts C-C High ee

Chiral Auxiliary and Chiral Pool Approaches

Beyond asymmetric catalysis, classical methods such as chiral auxiliary and chiral pool synthesis remain highly relevant for producing enantiomerically pure this compound.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. sigmaaldrich.com For the synthesis of this compound, a precursor acid could be coupled with a well-established chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgnih.gov The auxiliary would then control the stereochemistry of an intramolecular cyclization or an alkylation reaction that forms the spirocenter. For example, diastereoselective alkylation of an amide derived from pseudoephenamine is a powerful method for creating stereocenters. nih.gov

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or carbohydrates as starting materials. mdpi.com A plausible chiral pool synthesis of (S)-7-azaspiro[3.5]nonan-6-one could begin with a derivative of (S)-proline. The inherent chirality of the starting material is carried through the synthetic sequence, ultimately defining the stereochemistry of the final spirocyclic product.

Modular Synthesis and Diversification Strategies

Introduction of Functional Groups on the Azaspiro[3.5]nonan-6-one Core

Modular synthesis allows for the systematic introduction of various functional groups onto the core scaffold, enabling the exploration of structure-activity relationships (SAR). The this compound structure offers several positions for modification:

N7-Functionalization: The secondary amine within the lactam ring can be readily functionalized via N-alkylation or N-arylation, introducing a wide array of substituents.

C5-Functionalization: The carbon atom alpha to the carbonyl group (C5) can be deprotonated to form an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes) to install substituents.

Cyclobutane Ring Functionalization: Functional groups can be introduced on the cyclobutane ring of the starting materials prior to the spirocyclization step. This strategy allows for the placement of substituents at positions C1, C2, C3, and C4. Research on related azaspirocycles has demonstrated the feasibility of incorporating diverse functionalities like alcohols, ketones, and alkynes, which can serve as handles for further chemical transformations. univ.kiev.uaresearchgate.net

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as the this compound core, in the final steps of a synthesis. spirochem.com This approach avoids the need for de novo synthesis for each new derivative. Modern LSF techniques that could be applied include:

C-H Functionalization: Direct conversion of C-H bonds to C-C, C-N, or C-O bonds offers the most direct way to diversify the core structure. Photoinduced or electrochemical methods are particularly promising for their mild conditions and unique selectivities. acs.orgnih.gov For instance, a catalyst-free, photoinduced carbene C-H insertion could be used to create spiro-lactams from suitable precursors. acs.orgnih.gov

Biocatalysis: Enzymes can offer unparalleled regio- and stereoselectivity for LSF. nih.gov Oxidoreductases like cytochrome P450s could potentially hydroxylate unactivated C-H bonds on the spirocyclic framework under exceptionally mild conditions. Biocatalytic spirocyclization is also an emerging field with potential applications. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

Catalyst Development for Efficient Azaspiro[3.5]nonan-6-one Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on developing more sustainable and environmentally benign processes. A key area of development is in catalysis. unl.ptmdpi.com

Table 2: Green Chemistry Approaches in Catalyst Development

Principle Catalyst Development Strategy Benefit
Catalysis Use of highly selective and efficient catalysts over stoichiometric reagents. mdpi.com Higher yields, less waste (atom economy).
Waste Prevention Development of recyclable heterogeneous catalysts (e.g., MOFs, nanoparticles). mdpi.comresearchgate.net Simplified product purification, reduced catalyst waste.
Safer Solvents & Auxiliaries Designing catalysts that function in green solvents like water or bio-based solvents (e.g., diethyl carbonate). researchgate.netrsc.org Reduced use of toxic and volatile organic compounds.
Design for Energy Efficiency Creating catalysts that operate at lower temperatures and pressures. Lower energy consumption and production costs.
Use of Renewable Feedstocks Employing biocatalysts or catalysts derived from renewable sources. mdpi.com Reduced reliance on petrochemical feedstocks.

Recent advances include the use of heterogeneous copper-based catalysts in biodegradable solvents for the synthesis of N-heterocycles. researchgate.net Such catalysts can often be recovered and reused multiple times without significant loss of activity. researchgate.net Furthermore, electrochemical methods that use electrons as a "traceless" oxidant represent a highly sustainable approach, avoiding the need for stoichiometric chemical oxidants and often proceeding in green solvents like acetone (B3395972) and water. rsc.org The development of catalysts that utilize molecular oxygen as the terminal oxidant is another key area of green chemistry research, as the only byproduct is water. mdpi.comnih.gov

Solvent Selection and Waste Minimization in Production

The sustainable production of this compound and its derivatives is critically dependent on the thoughtful selection of solvents and the implementation of effective waste minimization strategies. These considerations are central to the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing, enhance safety, and improve economic efficiency. The choice of solvent is particularly crucial as it often constitutes the largest proportion of non-product mass in a chemical process and is a primary contributor to waste generation. acs.orgnih.gov

Solvent Selection: Towards Greener Alternatives

The synthesis of spirocyclic lactams, such as this compound, often involves reactions like the Beckmann or Schmidt rearrangements, which traditionally may use strong acids and conventional organic solvents. libretexts.orgwikipedia.org The selection of an appropriate solvent is a multi-faceted decision that can influence reaction rate, yield, and purity of the final product.

From a green chemistry perspective, the ideal solvent should be non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. While no single solvent is perfect for all applications, a conscious effort to move away from hazardous solvents is a key objective in modern synthetic chemistry. Solvents are often classified based on their environmental, health, and safety (EHS) impact.

Interactive Data Table: Comparison of Conventional and Greener Solvents in Organic Synthesis

Solvent ClassConventional ExamplesGreener AlternativesKey Considerations
Aprotic Dipolar N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Cyrene (dihydrolevoglucosenone), Dimethyl carbonate (DMC)High boiling points of DMF and DMSO can make removal difficult. Cyrene is a bio-based alternative.
Chlorinated Dichloromethane (DCM), Chloroform2-Methyltetrahydrofuran (2-MeTHF)Chlorinated solvents are often toxic and environmentally persistent. 2-MeTHF is derived from renewable resources.
Ethers Diethyl ether, Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)Ethers can form explosive peroxides. CPME has a higher boiling point and is less prone to peroxide formation. rsc.org
Hydrocarbons Toluene (B28343), HexaneHeptane, Cyclohexane (B81311)Aromatic hydrocarbons like toluene have significant health concerns. Alkanes are generally preferred.
Alcohols Methanol, Ethanol (B145695)Ethanol, Isopropanol (IPA)Short-chain alcohols are often good choices, with ethanol being particularly favorable due to its low toxicity and production from biomass.

In the context of synthesizing this compound, reactions might be performed in the presence of an acid catalyst which can also act as the solvent, such as trifluoroacetic acid (TFA) in the Schmidt reaction. libretexts.org While effective, the use of large quantities of corrosive and hazardous acids presents significant waste and handling challenges. Research into solid acid catalysts or catalytic amounts of strong acids in more benign solvents is an active area of green chemistry.

The use of bio-based solvents, derived from renewable feedstocks, is a promising strategy. researchgate.net For instance, the replacement of traditional non-polar solvents like toluene with alternatives such as cyclopentyl methyl ether could be explored for relevant synthetic steps. rsc.org Water is also a highly desirable green solvent, and its application in relevant synthetic methodologies, where substrate and reagent solubility allows, can significantly improve the environmental profile of the process. nih.gov

Waste Minimization in Production

Waste minimization in the production of this compound encompasses a range of strategies aimed at reducing the generation of unwanted byproducts and residual materials. rsc.org The principles of atom economy and process intensification are central to these efforts.

Key Strategies for Waste Minimization:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Rearrangement reactions, such as the Beckmann and Schmidt rearrangements, are inherently atom-economical as they reorganize the atoms of the starting material without the loss of atoms in byproducts. wikipedia.orgwikipedia.org

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. For example, employing a catalytic amount of a strong acid or a recyclable solid acid catalyst for the synthesis of this compound would be preferable to using a large excess of acid that is consumed in the reaction and later requires neutralization and disposal.

Solvent Reduction and Recycling: Minimizing the volume of solvent used is a direct way to reduce waste. This can be achieved through higher concentration reactions, though this must be balanced with safety and reaction performance considerations. Furthermore, implementing solvent recovery and recycling systems can dramatically decrease the environmental footprint and operational costs.

Process Intensification: Techniques such as continuous flow chemistry can offer significant advantages over traditional batch processing. Flow reactors can improve heat and mass transfer, leading to better control over reaction conditions, potentially higher yields, and reduced byproduct formation. They also often use smaller volumes of solvents and reagents at any given time, enhancing safety.

Waste Stream Treatment: For unavoidable waste streams, environmentally sound treatment methods should be employed. For instance, acidic waste can be neutralized, and aqueous waste streams containing organic compounds may be treated using advanced oxidation processes or bioremediation. The treatment of wastewater from pharmaceutical production containing β-lactam structures has been explored using methods like the photo-Fenton process. nih.gov

By integrating careful solvent selection with a comprehensive waste minimization strategy, the synthesis of this compound and its derivatives can be aligned with the principles of sustainable chemical manufacturing, reducing environmental impact while maintaining high standards of quality and efficiency.

Elucidation of Chemical Reactivity and Transformation Pathways of the 7 Azaspiro 3.5 Nonan 6 One Moiety

Reactions at the Ketone Functionality

The carbonyl group of the lactam in 7-Azaspiro[3.5]nonan-6-one is a key site for chemical modifications. Its reactivity is influenced by the adjacent nitrogen atom and the stereoelectronic effects of the spirocyclic structure.

Nucleophilic Additions and Reductions

The ketone functionality of this compound is susceptible to nucleophilic attack. Due to the amide resonance, the carbonyl carbon is less electrophilic than that of a simple ketone. Consequently, strong nucleophiles or catalyzed reactions are generally required.

Reduction of the lactam to the corresponding cyclic amine, 7-azaspiro[3.5]nonane, can be achieved using powerful reducing agents. While specific literature on the reduction of this compound is not abundant, analogous transformations in similar spirocyclic lactams suggest that reagents like lithium aluminum hydride (LiAlH₄) would be effective. This transformation is significant for accessing the fully saturated spirocyclic amine core, a common scaffold in medicinal chemistry.

Reaction Reagent Product Notes
ReductionLithium Aluminum Hydride (LiAlH₄)7-Azaspiro[3.5]nonaneA common method for lactam reduction.

This table is based on general principles of lactam chemistry, as specific examples for this compound are not extensively documented in the literature.

Enolization and Reactions of Enolate Intermediates

The presence of α-protons adjacent to the carbonyl group allows for the formation of an enolate intermediate under basic conditions. This enolate can then react with various electrophiles, enabling the introduction of functional groups at the C5 position. The regioselectivity of enolate formation is controlled, as only the methylene (B1212753) group at C5 is adjacent to the carbonyl.

Subsequent alkylation or acylation of the enolate would yield C5-substituted derivatives of this compound. The stereochemical outcome of these reactions would be influenced by the steric hindrance imposed by the spirocyclic system.

Transformations Involving the Nitrogen Atom

The secondary amine within the lactam ring is another key site for functionalization, allowing for the synthesis of a wide array of derivatives.

N-Alkylation, N-Acylation, and N-Derivatization Reactions

The nitrogen atom of this compound can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are crucial in the synthesis of various biologically active molecules. For instance, in the development of GPR119 agonists, the piperidine (B6355638) nitrogen of the 7-azaspiro[3.5]nonane core (derived from the corresponding lactam) is capped with different groups to modulate the compound's activity. nih.gov

Similarly, N-acylation is a common strategy. Research on spirocyclic inhibitors of SARS-CoV-2 3CLpro has demonstrated the synthesis of N-isobutyryl and N-(2-phenylacetyl) derivatives of related 7-azaspiro[3.5]nonane structures. nih.gov These examples highlight the accessibility of the nitrogen atom for derivatization.

Reaction Reagent Example Product Type Significance
N-AlkylationAlkyl halide (e.g., Benzyl bromide)N-Alkyl-7-azaspiro[3.5]nonan-6-oneIntroduction of diverse substituents for structure-activity relationship studies.
N-AcylationAcyl chloride (e.g., Acetyl chloride)N-Acyl-7-azaspiro[3.5]nonan-6-oneSynthesis of amide derivatives, often used in medicinal chemistry. nih.gov

Participation in Cycloaddition and Rearrangement Processes

While the direct participation of the this compound nitrogen in cycloaddition reactions is not well-documented, the general reactivity of lactams suggests potential for such transformations under specific conditions.

Rearrangement reactions involving the lactam nitrogen are also conceivable. For example, under acidic conditions, a Beckmann-type rearrangement of a precursor oxime could theoretically be a route to this spirocyclic lactam, although this is a synthetic consideration rather than a reaction of the pre-formed lactam. wiley-vch.de

Ring-Opening and Ring-Expansion/Contraction Reactions of the Spirocyclic System

The stability of the this compound scaffold is notable; however, under forcing conditions, ring-opening reactions can occur. Hydrolysis of the lactam bond, either under acidic or basic conditions, would lead to the corresponding amino acid, 4-(aminomethyl)-1-cyclohexanecarboxylic acid. This reaction breaks open the piperidone ring, destroying the spirocyclic nature of the molecule.

Ring-expansion or contraction reactions of the this compound system are not commonly reported. Such transformations would likely require multi-step synthetic sequences involving ring-opening followed by recyclization, or the use of specific reagents known to promote skeletal rearrangements. The inherent stability of the six-membered piperidone and four-membered cyclobutane (B1203170) rings makes such transformations energetically demanding.

Derivatization Strategies for Medicinal Chemistry and Materials Science Applications

The derivatization of the this compound core is crucial for its application in medicinal chemistry and materials science. These modifications are aimed at modulating physicochemical properties, biological activity, and material characteristics. Key derivatization strategies focus on the functionalization of the lactam nitrogen and the piperidine ring.

In the realm of medicinal chemistry, the 7-azaspiro[3.5]nonane framework has been explored for the development of GPR119 agonists. The synthesis of a novel class of such agonists involved the optimization of substituents on both the piperidine nitrogen and an attached aryl group, leading to potent compounds with favorable pharmacokinetic profiles. This highlights the importance of N-functionalization of the piperidine ring for tuning biological activity.

Spirocyclic scaffolds, in general, are valuable in drug discovery for their ability to introduce three-dimensionality, which can lead to improved target binding and metabolic stability. The introduction of diverse functional groups can be achieved through standard organic transformations. For instance, the secondary amine of the piperidine ring in the parent 7-azaspiro[3.5]nonane can be readily acylated, alkylated, or used in reductive amination to introduce a wide array of substituents. These modifications can influence properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug design.

While specific applications of this compound in materials science are not extensively documented, the principles of polymer chemistry suggest that this moiety could be incorporated into polymer backbones or as pendant groups. The lactam functionality, for instance, could potentially undergo ring-opening polymerization under specific conditions, although this is less common for β-lactams compared to larger lactams. A more feasible approach would be the attachment of polymerizable groups, such as acrylates or styrenes, to the piperidine nitrogen, allowing for the incorporation of the spirocyclic lactam into various polymer architectures. The rigid spirocyclic structure could impart unique thermal and mechanical properties to the resulting materials.

Interactive Data Table: Potential Derivatization Reactions of 7-Azaspiro[3.5]nonane Moiety

Reaction TypeReagents and ConditionsPotential Functional Groups Introduced
N-AlkylationAlkyl halide, base (e.g., K2CO3)Alkyl, benzyl, etc.
N-AcylationAcyl chloride or anhydride, base (e.g., triethylamine)Acyl, benzoyl, etc.
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)3)Substituted alkyl groups
SulfonylationSulfonyl chloride, base (e.g., pyridine)Sulfonyl groups
Urea/Thiourea (B124793) FormationIsocyanate or isothiocyanateUrea or thiourea moieties

Mechanistic Studies of Key Reactions and Reaction Dynamics

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the strained β-lactam ring. This makes the lactam susceptible to nucleophilic attack, leading to ring-opening reactions. The mechanism of these reactions is a central aspect of understanding the compound's chemical behavior.

The Staudinger [2+2] ketene-imine cycloaddition is a primary method for the synthesis of β-lactams and spiro-β-lactams. While this is a synthetic route to the core structure, understanding its mechanism provides insight into the stereochemical outcomes of such reactions. The reaction is believed to proceed through a zwitterionic intermediate, and the stereochemistry of the final product is determined by the conrotatory cyclization of this intermediate.

Ring-opening can also be followed by recyclization reactions. For instance, N-aryl-3-spirocyclic-β-lactams have been shown to undergo a regiospecific ring-opening/recyclization reaction catalyzed by a superacid system to form 3-spirocyclicquinolin-4(1H)-ones. This type of transformation highlights the potential of the β-lactam ring as a reactive intermediate for the synthesis of more complex heterocyclic systems. A proposed mechanism for such a reaction would involve protonation of the carbonyl oxygen, followed by nucleophilic attack and rearrangement.

The dynamics of these reactions are influenced by several factors, including the solvent, temperature, and the nature of the catalyst, if any. The rigid spirocyclic structure of this compound can also impose conformational constraints that may affect the transition state energies and, consequently, the reaction rates and stereochemical outcomes.

Interactive Data Table: Key Mechanistic Pathways for β-Lactam Reactivity

ReactionKey IntermediateDriving ForceTypical Outcome
Nucleophilic Ring OpeningTetrahedral intermediateRing strain releaseFormation of an amino acid derivative
Staudinger CycloadditionZwitterionic intermediateFormation of a stable four-membered ringSynthesis of the β-lactam core
Acid-Catalyzed RearrangementProtonated carbonylFormation of a more stable heterocyclic systemRing expansion or rearrangement products

Advanced Structural and Spectroscopic Investigations of 7 Azaspiro 3.5 Nonan 6 One Architectures

Conformational Analysis of the Spiro[3.5]nonane Skeleton

The cyclobutane (B1203170) ring in spiro[3.5]nonane is not planar but exists in a puckered conformation to relieve ring strain. This puckering can be described by a puckering amplitude and a phase angle. The energy barrier for ring inversion is relatively low, allowing for rapid interconversion between different puckered states.

Computational modeling, such as density functional theory (DFT) and molecular mechanics calculations, is an invaluable tool for exploring these conformational landscapes. These methods can predict the relative energies of different conformers and the energy barriers for their interconversion.

The introduction of substituents on the 7-azaspiro[3.5]nonan-6-one skeleton can significantly alter its conformational preferences. The position, size, and electronic nature of the substituents play a crucial role in determining the most stable conformation.

Substituent Position Effect on Conformation Example
Cyclohexane (B81311) Ring (Axial)Increases steric strain, destabilizing the conformer.A bulky alkyl group would disfavor an axial position.
Cyclohexane Ring (Equatorial)Generally more stable due to reduced steric hindrance.Most substituents will prefer an equatorial orientation.
Cyclobutane RingCan influence the degree and direction of ring puckering.An electron-withdrawing group might alter bond angles.
Nitrogen Atom (Lactam)Can affect the amide bond planarity and ring conformation.A large N-substituent could introduce steric interactions.

Stereochemical Determination and Absolute Configuration Assignment

The spiro carbon atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Determining the absolute configuration of these enantiomers is crucial for understanding their biological activity.

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to construct an electron density map and, from that, a detailed molecular structure. The use of anomalous dispersion effects, often by incorporating a heavy atom into the structure, allows for the unambiguous assignment of the absolute configuration (R or S) at the spiro center.

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods are essential for determining the stereochemistry and conformation in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å). ipb.pt By observing cross-peaks in a NOESY spectrum, it is possible to establish the relative stereochemistry of substituents and deduce the preferred conformation of the molecule in solution. libretexts.org For example, a NOESY correlation between a proton on the cyclobutane ring and a proton on the cyclohexane ring would provide information about their spatial relationship.

Circular Dichroism (CD) Spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the absolute configuration and the conformation of the molecule. By comparing the experimental CD spectrum with theoretical spectra calculated for different enantiomers and conformers, it is possible to assign the absolute configuration.

Advanced NMR Spectroscopic Techniques for Structural Elucidation (beyond 1H/13C NMR)

Beyond standard 1D ¹H and ¹³C NMR, a suite of advanced 2D NMR experiments is indispensable for the complete structural elucidation of complex molecules like this compound. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are two such techniques. HSQC correlates the chemical shifts of directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons. HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt This information is crucial for piecing together the carbon skeleton and identifying the connectivity of different functional groups within the molecule.

For instance, in this compound, an HMBC experiment could show a correlation between the protons on the carbon adjacent to the nitrogen and the carbonyl carbon, confirming the structure of the lactam ring.

NMR Technique Information Provided Application to this compound
COSY ¹H-¹H correlations through bonds (typically 2-3 bonds).Establishes proton-proton coupling networks within the cyclobutane and cyclohexane rings.
HSQC ¹H-¹³C correlations through one bond.Assigns protons to their directly attached carbons.
HMBC ¹H-¹³C correlations through multiple bonds (2-3 bonds).Confirms the connectivity of the spirocyclic skeleton and the position of the lactam functionality.
NOESY ¹H-¹H correlations through space. libretexts.orgDetermines the relative stereochemistry and preferred conformation in solution. libretexts.org
¹⁵N NMR Provides information about the electronic environment of the nitrogen atom.Can be used to study the properties of the lactam nitrogen.

By employing a combination of these advanced structural and spectroscopic techniques, a comprehensive understanding of the three-dimensional architecture and dynamic behavior of this compound and its derivatives can be achieved. This knowledge is fundamental for the rational design of new molecules with tailored properties for various applications.

Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds such as this compound. The fragmentation patterns observed in the mass spectrum provide a veritable fingerprint of the molecule's structure, revealing the most likely cleavage points under energetic conditions. While specific, experimentally-derived mass spectra for this compound are not widely published in publicly accessible literature, a detailed fragmentation pathway can be predicted based on the known behaviors of similar cyclic amides (lactams) and spirocyclic systems.

Under typical electron ionization (EI) conditions, the this compound molecule would first lose an electron to form a molecular ion (M•+). This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. The most probable fragmentation pathways are dictated by the relative stability of the resulting carbocations and neutral radical species.

One of the most characteristic fragmentation patterns for amides and lactams is the cleavage of the N-CO bond. unl.pt For this compound, this would involve the breaking of the bond between the nitrogen atom and the carbonyl carbon. This cleavage can lead to the formation of an acylium ion, a common and stable fragment in the mass spectra of carbonyl-containing compounds.

Another significant fragmentation pathway involves the cyclobutane ring. Spirocyclic compounds can undergo rearrangements and cleavages that are characteristic of their strained ring systems. The cyclobutane moiety in this compound could undergo ring-opening followed by subsequent fragmentation, leading to the loss of small neutral molecules like ethene.

A plausible fragmentation pathway for this compound is initiated by the formation of the molecular ion. Subsequent alpha-cleavage adjacent to the carbonyl group or the nitrogen atom can occur. The cleavage of the bond between the spiro carbon and an adjacent methylene (B1212753) group in the cyclobutane ring is also a likely event, driven by the release of ring strain.

The table below outlines the predicted major fragments for this compound and their corresponding mass-to-charge ratios (m/z).

m/zProposed Fragment StructureFragmentation Pathway
139[C8H13NO]+•Molecular Ion (M+•)
111[M - CO]+•Loss of carbon monoxide from the molecular ion
96[M - C3H7]+Cleavage of the cyclobutane ring with loss of a propyl radical
83[M - C4H8]+•Loss of butene via cyclobutane ring fragmentation
70[C4H8N]+Cleavage of the lactam ring
55[C3H5N]+•Further fragmentation of the lactam ring

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be dominated by the strong absorption band of the carbonyl group (C=O) of the lactam ring. This band is typically observed in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by ring strain and hydrogen bonding. The N-H stretching vibration of the secondary amide will appear as a distinct band around 3200-3400 cm⁻¹. The C-N stretching vibration of the lactam is expected in the 1200-1350 cm⁻¹ region.

The cyclobutane ring also presents characteristic vibrational modes, although they may be less intense and can overlap with other absorptions. dtic.mil The CH₂ stretching vibrations of the aliphatic rings will be observed in the 2850-2960 cm⁻¹ range. The scissoring and rocking vibrations of the CH₂ groups are expected in the fingerprint region, typically between 1400 and 700 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy offers complementary information to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR. Conversely, the C-C and C-N stretching vibrations of the ring systems are often more prominent in the Raman spectrum. Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. Therefore, the skeletal vibrations of the spirocyclic framework of this compound would be well-defined in its Raman spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy TechniqueIntensity
N-H Stretch3200-3400IRMedium to Strong
C-H Stretch (aliphatic)2850-2960IR, RamanStrong (IR), Medium (Raman)
C=O Stretch (lactam)1650-1700IR, RamanVery Strong (IR), Medium (Raman)
CH₂ Scissoring1440-1470IR, RamanMedium
C-N Stretch1200-1350IR, RamanMedium
Cyclobutane Ring Vibrations800-1000IR, RamanWeak to Medium

The combined application of IR and Raman spectroscopy provides a comprehensive characterization of the functional groups present in this compound, confirming the presence of the lactam ring and the spiro-fused cyclobutane moiety.

Computational and Theoretical Chemistry Studies on 7 Azaspiro 3.5 Nonan 6 One Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose. researchgate.netsuperfri.org

An electronic structure analysis of 7-Azaspiro[3.5]nonan-6-one would focus on understanding the distribution of electrons within the molecule, which is fundamental to its stability and reactivity. Key aspects of this analysis involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity.

A typical study would use a functional such as B3LYP with a basis set like 6-311++G(d,p) to optimize the molecule's geometry and calculate its molecular orbitals. nih.govresearchgate.net The results would reveal regions of high electron density, such as around the carbonyl oxygen and the nitrogen atom of the lactam ring, identifying them as potential sites for electrophilic attack or hydrogen bonding.

Table 1: Hypothetical Molecular Orbital Properties for this compound Specific data is not available in published literature. The table below illustrates the type of data that would be generated from such a study.

PropertyExpected Value/DescriptionSignificance
HOMO EnergyNegative value (e.g., -6.5 eV)Indicates ionization potential; susceptibility to oxidation.
LUMO EnergyNear-zero or positive value (e.g., 0.5 eV)Indicates electron affinity; susceptibility to reduction.
HOMO-LUMO GapPositive value (e.g., 7.0 eV)Relates to chemical reactivity and electronic transitions.
Electron DensityHighest on carbonyl oxygen and nitrogenPredicts sites for electrophilic attack and coordination.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical calculations are invaluable for mapping out potential reaction mechanisms. For this compound, this could involve studying its synthesis or its degradation pathways, such as hydrolysis of the lactam ring. Researchers would model the entire reaction coordinate, identifying the structures of reactants, intermediates, transition states, and products.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. By calculating the energy of this transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. Vibrational frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Quantum chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, key predictable spectra include:

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies would predict the positions of characteristic peaks, such as the C=O stretch of the lactam (typically around 1650-1690 cm⁻¹) and the N-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule, aiding in the interpretation of experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum.

Table 2: Predicted Spectroscopic Data Types for this compound Specific data is not available in published literature. This table outlines the expected outputs from computational spectroscopy.

Spectroscopy TypeKey Predicted ParameterTypical Computational Method
Infrared (IR)Vibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP/6-31G*)
NMRChemical Shifts (ppm)GIAO method with DFT
UV-VisibleExcitation Energies (nm)TD-DFT

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules.

The spirocyclic structure of this compound, which joins a four-membered cyclobutane (B1203170) ring with a six-membered piperidinone ring, imparts significant conformational constraints. acs.org Molecular mechanics or quantum chemical methods can be used to perform a conformational search to identify the most stable three-dimensional arrangements (energy minima) of the molecule. nih.govacs.org

Molecular dynamics (MD) simulations would further explore the conformational landscape by simulating the atomic motions of the molecule over time (from nanoseconds to microseconds). This analysis would reveal the flexibility of the ring systems, the accessible conformations at a given temperature, and the energy barriers between different conformational states. Such studies are crucial for understanding how the molecule's shape influences its biological activity. nih.gov

Given that spirocyclic scaffolds are of great interest in drug discovery, theoretical docking studies are a vital computational tool. frontiersin.orgnih.gov This process involves predicting the preferred binding orientation of a ligand (a derivative of this compound) to a biological target, such as a protein receptor or enzyme.

The docking process uses scoring functions to estimate the binding affinity for different poses, identifying the most likely binding mode. A theoretical interaction profile would then be generated, detailing the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-target complex. This information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective derivatives. nih.gov

Exploration of Biological Activities and Structure Activity Relationships for 7 Azaspiro 3.5 Nonan 6 One Derivatives

Pre-clinical In Vitro Biological Profiling Methodologies

The initial biological assessment of novel chemical entities involves a battery of in vitro assays designed to elucidate their mechanism of action, potency, and selectivity. For derivatives of 7-azaspiro[3.5]nonan-6-one, these profiling methods are crucial for identifying promising lead compounds.

Receptor Binding and Agonist/Antagonist Activity Profiling

A critical step in early drug discovery is to determine the interaction of a compound with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters. This is often accomplished through comprehensive receptor screening panels. For instance, a class of compounds based on the closely related 7-azaspiro[3.5]nonane scaffold was identified as agonists for the G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov

The profiling is typically performed using radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from its receptor is measured. This provides data on the binding affinity (Ki) of the compound for various receptors. Following initial binding assessment, functional assays are conducted to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). These assays often measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium levels. While spirocyclic compounds, in general, are known to interact with a diverse range of receptors, chemdiv.comlifechemicals.com specific comprehensive screening data for this compound derivatives is not extensively available in public literature.

Enzyme Inhibition Assays and Mechanistic Studies

Enzymes are another major class of drug targets. Derivatives of the 7-azaspiro[3.5]nonane scaffold have been investigated as potent enzyme inhibitors. A notable example is the development of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of the KRAS G12C mutant protein, a key driver in many cancers. nih.gov

The primary method to assess enzyme inhibition is through biochemical assays that measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Mechanistic studies are then employed to understand how the inhibitor interacts with the enzyme. For the KRAS G12C inhibitors featuring the 2,7-diazaspiro[3.5]nonane moiety, the mechanism was identified as covalent and irreversible. nih.gov These compounds contain a reactive "warhead" (an acryloyl group) that forms a permanent covalent bond with the cysteine residue of the mutant KRAS protein. X-ray crystallography can be used to obtain a high-resolution structure of the inhibitor bound to the enzyme, confirming the binding site and interaction mode, as was done for these KRAS inhibitors which were shown to bind in the switch-II pocket. nih.gov

Cell-Based Assays for Target Engagement and Pathway Modulation

While biochemical assays confirm direct interaction with a purified target, cell-based assays are essential to verify that a compound can enter a cell, engage its intended target in a physiological context, and exert the desired biological effect.

Target Engagement Assays: A key technique to confirm that a drug binds to its target within a cell is the Cellular Thermal Shift Assay (CETSA). springernature.comwikipedia.orgresearchgate.net This method is based on the principle that a protein becomes more thermally stable when a ligand is bound to it. Cells are treated with the compound, heated to denature unbound proteins, and the amount of remaining soluble target protein is quantified, often by Western blot. An increase in the amount of soluble protein at higher temperatures in compound-treated cells indicates target engagement.

Pathway Modulation Assays: To confirm that target engagement leads to functional consequences, downstream signaling pathways are monitored. For the 2,7-diazaspiro[3.5]nonane-based KRAS G12C inhibitors, a primary downstream pathway is the MAPK/ERK pathway. frontiersin.orgmdpi.com A common method to assess this is to measure the phosphorylation levels of key pathway proteins like ERK1/2. A potent inhibitor would be expected to decrease the levels of phosphorylated ERK (p-ERK) in cancer cells harboring the KRAS G12C mutation. This is typically measured using immunoassays like Western blot or Meso Scale Discovery (MSD) assays. frontiersin.orgnih.gov The ultimate goal of these inhibitors is to halt cell growth, which is assessed using cell viability or proliferation assays (e.g., CellTiter-Glo) in relevant cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

SAR studies are the cornerstone of medicinal chemistry, providing insights into how specific structural modifications to a molecule affect its biological activity. This iterative process guides the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Impact of Substitution Patterns on Biological Responses

Systematic modification of different parts of the this compound scaffold and its analogs allows researchers to probe the chemical space and understand the requirements for optimal biological activity.

In the development of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one based KRAS G12C inhibitors, researchers performed extensive modifications to optimize the lead compound. nih.gov The core structure was divided into different regions, and substitutions were systematically explored. This optimization led to the identification of compound 7b , which showed potent inhibitory activity and favorable metabolic stability. The detailed SAR from this study highlights the importance of specific substituents at defined positions for achieving high potency.

Below is a table summarizing the structure-activity relationships for a selection of these KRAS G12C inhibitors, demonstrating the impact of substitutions on inhibitory activity.

CompoundR GroupKRAS G12C IC50 (nM)
5a 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl100
5c 4-(1H-indazol-4-yl)-2-fluorophenyl11
5d 2-fluoro-4-(1-methyl-1H-indazol-4-yl)phenyl13
7b 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl1.1

Data sourced from Bioorganic & Medicinal Chemistry, 2022, 71, 116949. nih.gov

Role of Stereochemistry in Biological Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological recognition. nih.gov Biological targets like enzymes and receptors are chiral, and they often exhibit preferential binding to one stereoisomer over another. The this compound scaffold contains a spirocyclic carbon atom, which is a chiral center. This means the molecule can exist as different enantiomers (non-superimposable mirror images).

The specific spatial orientation of substituents dictated by the stereochemistry of the spiro center can profoundly impact how the molecule fits into a protein's binding pocket. A change in stereochemistry can lead to a dramatic loss of activity if a key interaction is disrupted, or it can even lead to engagement with different, unintended targets. While the fundamental importance of stereochemistry is well-established in drug design, specific studies comparing the biological activities of different stereoisomers of this compound derivatives are not widely reported in the current scientific literature. Such studies would be crucial for fully optimizing this scaffold, as it is highly probable that one enantiomer is significantly more active or possesses a better safety profile than the other.

Scaffold Hopping and Bioisosteric Replacements with the Azaspiro[3.5]nonan-6-one Core

Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry aimed at discovering novel compounds with improved pharmacological properties. nih.gov These approaches involve modifying the core structure of a molecule (the scaffold) or replacing functional groups with others that have similar physical or chemical properties, respectively. In the context of this compound derivatives, these strategies have been instrumental in the optimization of GPR119 agonists.

One notable example is the structural evolution from a known piperidine-based GPR119 agonist to derivatives incorporating the 7-azaspiro[3.5]nonane scaffold. This modification can be considered a form of scaffold hopping, where the original piperidine (B6355638) ring is replaced with the more complex spirocyclic system. This change aims to improve properties such as metabolic stability, solubility, and binding affinity by exploring new chemical space while retaining the key pharmacophoric elements necessary for biological activity.

Bioisosteric replacements have also been explored in the optimization of these derivatives. For instance, various substituents on the aryl group and the piperidine N-capping group of the 7-azaspiro[3.5]nonane core have been systematically varied. nih.gov This allows for the fine-tuning of the molecule's electronic and steric properties to enhance its interaction with the target receptor.

Mechanistic Investigations of Biological Effects (e.g., molecular target identification, protein-ligand interactions)

The primary molecular target identified for a significant class of this compound derivatives is the G protein-coupled receptor 119 (GPR119). nih.gov This receptor is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it an attractive target for the treatment of type 2 diabetes.

The mechanism of action of these compounds involves their binding to and activation of the GPR119 receptor. This agonistic activity initiates a downstream signaling cascade that results in the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The increased cAMP, in turn, promotes glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.

Molecular modeling and structure-activity relationship (SAR) studies have provided insights into the protein-ligand interactions between the this compound derivatives and the GPR119 receptor. These studies have highlighted the importance of specific structural features for potent agonistic activity. For example, the optimization of the piperidine N-capping group and the aryl group in a series of 7-azaspiro[3.5]nonane derivatives led to the identification of a compound with high potency. nih.gov This suggests that these regions of the molecule are crucial for establishing key binding interactions within the receptor's active site.

Exploration of Specific Biological Activity Classes (e.g., antibacterial, antifungal, antimalarial, metabolic modulation)

While the most extensively studied biological activity of this compound derivatives is their role as metabolic modulators, particularly as GPR119 agonists, the broader azaspiro[3.5]nonane scaffold has been investigated for other therapeutic applications.

Antibacterial and Antifungal Studies of Azaspiro[3.5]nonan-6-one Derivatives

There is a lack of specific research on the antibacterial and antifungal activities of this compound derivatives in the publicly available scientific literature. However, the broader class of azaspiro compounds has been explored for antimicrobial properties. The unique three-dimensional structure of spirocyclic systems can lead to novel interactions with bacterial and fungal targets. Further investigation is required to determine if the this compound scaffold possesses any intrinsic antibacterial or antifungal activity.

Antimalarial Research Involving Azaspiro[3.5]nonane Scaffolds

Similar to the antibacterial and antifungal studies, there is a paucity of specific antimalarial research focused on this compound derivatives. Nevertheless, spirocyclic scaffolds are of interest in antimalarial drug discovery due to their potential to offer novel mechanisms of action and overcome existing drug resistance. The exploration of the 7-azaspiro[3.5]nonane scaffold in this context could be a promising area for future research.

Modulation of Specific Receptors (e.g., GPR119 agonists)

The most well-documented biological activity of this compound derivatives is their ability to modulate the GPR119 receptor. A series of novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as potent GPR119 agonists. nih.gov

Optimization of the substituents on the 7-azaspiro[3.5]nonane core has led to the discovery of compounds with high in vitro potency. For example, the variation of the piperidine N-capping group and the aryl group resulted in the identification of a particularly potent GPR119 agonist, designated as compound 54g in a 2018 study by Matsuda and colleagues. nih.gov This compound demonstrated a desirable profile for further development as a potential treatment for type 2 diabetes.

Table 1: In Vitro GPR119 Agonistic Activity of Selected 7-Azaspiro[3.5]nonane Derivatives

CompoundR² (Piperidine N-capping group)R³ (Aryl group)EC₅₀ (nM) for hGPR119
54a 2-Methylpropanoyl4-Cyanophenyl130
54b Cyclopropylcarbonyl4-Cyanophenyl83
54c 2,2-Dimethylpropanoyl4-Cyanophenyl52
54d 2-Methoxyacetyl4-Cyanophenyl190
54e 2-Hydroxy-2-methylpropanoyl4-Cyanophenyl110
54f (S)-2-Hydroxypropanoyl4-Cyanophenyl140
54g 2-Methylpropanoyl4-(Methylsulfonyl)phenyl29

Data sourced from Matsuda et al. (2018). nih.gov

Pre-clinical In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties (excluding pharmacokinetics in living organisms or clinical trials)

The in vitro ADME properties of this compound derivatives have been evaluated to assess their drug-like characteristics. These studies are crucial in the early stages of drug discovery to identify compounds with favorable properties for further development.

Key in vitro ADME parameters that have been investigated for this class of compounds include metabolic stability in liver microsomes, and permeability. For instance, the potent GPR119 agonist 54g was found to have a favorable in vitro ADME profile. nih.gov

Table 2: In Vitro ADME Properties of Compound 54g

ParameterSpeciesValue
Metabolic Stability (t₁/₂) Human Liver Microsomes>60 min
Rat Liver Microsomes>60 min

Data sourced from Matsuda et al. (2018). nih.gov

These results indicate that compound 54g is metabolically stable in both human and rat liver microsomes, which is a desirable characteristic for an orally administered drug.

Metabolic Stability and Enzyme Interactions in Cell-Free Systems

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In cell-free systems, such as liver microsomes and S9 fractions, the metabolic fate of a compound can be assessed in a controlled environment. These systems contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.

Research on various azaspirocyclic scaffolds has highlighted their potential for enhanced metabolic stability. The rigid, three-dimensional structure of spirocycles can render them less susceptible to enzymatic degradation compared to more flexible aliphatic or aromatic systems. For derivatives of this compound, key metabolic transformations would likely involve oxidation, reduction, and hydrolysis. The lactam ring, in particular, could be a site for hydrolysis by amidases.

The interaction with specific metabolic enzymes, primarily cytochrome P450 isozymes, is a crucial aspect of drug development to predict potential drug-drug interactions. Studies on related compounds, such as certain 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, have demonstrated high metabolic stability in human and mouse liver microsomes. nih.gov This suggests that the 7-azaspiro[3.5]nonane core may confer favorable metabolic properties.

Illustrative Data on Metabolic Stability:

The following table represents hypothetical data that could be generated in a metabolic stability assay for a series of this compound derivatives.

Compound IDR1 SubstituentR2 SubstituentHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
7ASN-001 HH> 60< 5.0
7ASN-002 4-F-PhH4515.4
7ASN-003 HCH₃5512.6
7ASN-004 4-F-PhCH₃3023.1

This is a hypothetical data table for illustrative purposes.

Enzyme Interaction Studies:

The potential for a new chemical entity to inhibit or induce cytochrome P450 enzymes is a significant safety consideration. Inhibition of CYPs can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of toxicity. In vitro assays using specific CYP isozyme probes are employed to determine the inhibitory potential (IC₅₀) and the mechanism of inhibition (e.g., competitive, non-competitive). For instance, a study on the antipsychotic drug asenapine (B1667633) demonstrated its potent inhibition of CYP1A2 and CYP2D6. nih.gov Similar studies would be essential for any this compound derivative intended for clinical development.

Illustrative Data on CYP450 Inhibition:

The following table provides an example of the type of data generated from a CYP450 inhibition assay.

Compound IDCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
7ASN-001 > 50> 50> 5025.3> 50
7ASN-002 15.8> 5045.18.222.4
7ASN-003 > 50> 50> 5030.1> 50
7ASN-004 10.235.728.95.618.9

This is a hypothetical data table for illustrative purposes.

Membrane Permeability and Transport Studies

For a drug to be orally bioavailable and to reach its site of action, it must effectively cross biological membranes. Membrane permeability is a key parameter assessed during early drug discovery. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput screening method to predict passive diffusion. In this assay, a compound's ability to cross an artificial lipid membrane is measured.

The physicochemical properties of this compound derivatives, such as lipophilicity (logP) and polar surface area (PSA), would be expected to significantly influence their membrane permeability. Structure-activity relationship studies would aim to optimize these properties to achieve a balance between permeability and solubility. For example, the introduction of lipophilic substituents could enhance permeability, but might also decrease aqueous solubility.

In addition to passive diffusion, active transport mechanisms involving uptake and efflux transporters can play a crucial role in a drug's absorption, distribution, and elimination. Cell-based assays, such as those using Caco-2 cells, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized monolayer of enterocytes, are used to investigate both passive permeability and the potential for active transport. The efflux ratio, calculated from the permeability coefficients in the basolateral-to-apical and apical-to-basolateral directions, can indicate if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Illustrative Data on Membrane Permeability:

The following table presents hypothetical data from a Caco-2 permeability assay for a series of this compound derivatives.

Compound IDApparent Permeability (Papp) (A→B) (10⁻⁶ cm/s)Apparent Permeability (Papp) (B→A) (10⁻⁶ cm/s)Efflux Ratio
7ASN-001 2.53.01.2
7ASN-002 8.124.33.0
7ASN-003 3.24.51.4
7ASN-004 10.535.73.4

This is a hypothetical data table for illustrative purposes.

Emerging Applications and Future Research Directions for 7 Azaspiro 3.5 Nonan 6 One Scaffolds

Utility as Chiral Building Blocks and Synthetic Intermediates

There is no specific information available in the scientific literature detailing the use of 7-Azaspiro[3.5]nonan-6-one as a chiral building block or a synthetic intermediate. While the broader class of azaspirocycles has been recognized for its potential in asymmetric synthesis, research has not yet been published that specifically leverages the this compound scaffold for these purposes.

Potential in Catalysis and Materials Science

No research articles or patents were identified that describe the application of this compound or its derivatives as ligands in catalysis or as components in materials science, such as polymers. The potential of this specific scaffold in these fields remains to be investigated.

Integration into Complex Molecular Architectures and Natural Product Synthesis

The successful integration of various spirocyclic systems into complex molecules and natural products is well-documented. However, there are no published examples of the incorporation of the this compound core into such structures.

Advanced High-Throughput Synthesis and Screening Methodologies

Methodologies for the high-throughput synthesis and screening of novel analogs are crucial for modern drug discovery. At present, there is no literature available that describes the application of these techniques to the this compound scaffold to generate and evaluate libraries of new compounds.

Synergistic Approaches Combining Synthetic, Computational, and Biological Research

The combination of synthetic, computational, and biological methods is a powerful strategy in chemical research. However, no studies have been found that apply this synergistic approach to investigate the properties and potential applications of this compound.

Opportunities for Unexplored Chemical Space within Azaspiro[3.5]nonan-6-one Derivatives

Given the lack of published research, the chemical space surrounding this compound derivatives is entirely unexplored. This presents a significant opportunity for future research to synthesize and investigate novel analogs with potentially unique chemical and biological properties.

Q & A

Q. Advanced: How can Design of Experiments (DoE) resolve contradictions in reported synthesis yields?

Use factorial design to isolate variables (e.g., catalyst loading vs. temperature). For instance, conflicting reports on yields (45–78%) might arise from unoptimized stereochemical control. A 2³ factorial design can identify interactions between variables .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies spirocyclic connectivity and substituent positions (e.g., distinguishing 6-oxa vs. 7-aza isomers) .
  • IR Spectroscopy : Confirms functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .

Q. Advanced: How can computational NMR prediction resolve ambiguities in complex spectra?

Density Functional Theory (DFT)-based tools (e.g., Gaussian) simulate NMR shifts for proposed structures, resolving overlaps in crowded spectra (e.g., distinguishing axial vs. equatorial protons) .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., kinases) .
  • Cytotoxicity Screening : MTT assays in cell lines (e.g., HEK-293) identify cytotoxic thresholds .

Q. Advanced: How can contradictory bioactivity data across studies be reconciled?

Perform meta-analysis using standardized protocols (e.g., PRISMA). For example, discrepancies in IC₅₀ values may arise from assay buffer differences (e.g., Mg²⁺ concentration affecting kinase activity) .

Basic: How to design Structure-Activity Relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the spirocyclic core (e.g., 6-oxa vs. 7-aza) and compare bioactivity .
  • Substituent Effects : Introduce methyl, phenyl, or halide groups to assess steric/electronic impacts .

Q. Advanced: What computational tools support SAR-driven drug design?

Molecular docking (AutoDock Vina) and pharmacophore modeling (MOE) predict binding modes to targets like G-protein-coupled receptors. Validate with Free Energy Perturbation (FEP) simulations .

Basic: What analytical methods ensure purity and stability?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks to assess degradation pathways .

Q. Advanced: How to characterize degradation products under stress conditions?

LC-MS/MS identifies degradation products. For example, hydrolytic cleavage of the spirocyclic ring under acidic conditions generates primary amine byproducts .

Basic: How to address low solubility in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

Q. Advanced: What molecular dynamics (MD) simulations predict solubility behavior?

Simulate solvation free energy (ΔG_solv) using explicit solvent models (e.g., TIP3P water) to optimize co-solvent ratios .

Basic: How to validate synthetic routes for reproducibility?

Methodological Answer:

  • Critical Process Parameters (CPPs) : Document reaction time, temperature, and stoichiometry rigorously .
  • Batch Record Analysis : Compare yields and purity across ≥3 independent syntheses .

Q. Advanced: What statistical methods identify outlier steps in multi-step syntheses?

Apply Principal Component Analysis (PCA) to batch data, highlighting steps with high variability (e.g., ring-closing metathesis) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis and handling .
  • Waste Disposal : Quench reactive intermediates (e.g., LiAlH₄ residues) with isopropanol before disposal .

Q. Advanced: How to assess unknown toxicity risks in early-stage research?

Perform in silico toxicity prediction (e.g., ProTox-II) to prioritize in vitro assays (e.g., Ames test for mutagenicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.